Mono[2-(carboxymethyl)hexyl] Phthalate
Overview
Description
Mono(2-(carboxymethyl)hexyl) phthalate (MCMHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer in polyvinyl chloride (PVC) products. DEHP and its metabolites, including MCMHP, have been the subject of research due to their widespread use and potential health effects on humans and the environment. MCMHP is one of several oxidative metabolites of DEHP that can be excreted in urine and feces after exposure .
Synthesis Analysis
The synthesis of phthalate esters typically involves the reaction of phthalic anhydride with alcohols. In the case of MCMHP, it is not directly synthesized but is a metabolic byproduct of DEHP degradation. DEHP can undergo enzymatic hydrolysis to form MEHP, which is further metabolized to MCMHP and other metabolites . The metabolism of phthalates like DEHP has been studied in various systems, including human myocardium , Arabidopsis thaliana , and animal models .
Molecular Structure Analysis
MCMHP, as a phthalate ester, has a benzene ring with two ester groups attached. The ester groups in phthalates can vary, and in MCMHP, one of the esters is a carboxymethylhexyl group. The molecular structure of phthalates is significant because it influences their physical and chemical properties, as well as their biological activity .
Chemical Reactions Analysis
Phthalates like MCMHP can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. These reactions are part of their metabolic pathways in biological systems. For instance, MEHP can be hydroxylated, oxidized, and conjugated with molecules like malonyl-CoA in plants, leading to a range of metabolites . In humans, MEHP is further metabolized to oxidative metabolites, including MCMHP .
Physical and Chemical Properties Analysis
The physical and chemical properties of MCMHP are influenced by its molecular structure. As a phthalate metabolite, it is expected to have moderate solubility in water and lipophilic characteristics. These properties affect its distribution in the environment and its bioaccumulation potential. The presence of the carboxyl group in MCMHP may increase its hydrophilicity compared to its parent compound, DEHP .
Relevant Case Studies
Several studies have investigated the effects of phthalate metabolites on human health and the environment. For example, MEHP has been shown to have a cardiodepressive effect on human myocardium, which can be inhibited by atropine, suggesting a cholinergic mechanism . In Arabidopsis thaliana, MEHP metabolism has been explored, revealing potential pathways such as hydroxylation, oxidation, and malonylation . In humans, urinary oxidative metabolites of DEHP, including MCMHP, have been identified, providing insight into the metabolic fate of DEHP . Additionally, MEHP has been found to induce oxidative stress and affect the growth of mouse ovarian antral follicles and spermatocytes , highlighting the potential reproductive toxicity of phthalate metabolites.
Scientific Research Applications
Hair Specimen Analysis
- A study developed a method for determining 2cx-MMHP and other DEHP metabolites in human hair, highlighting the potential of hair as a unique biological specimen for assessing long-term exposure to DEHP (Chang, Lin, & Chang, 2013).
Urinary Biomarkers
- Research identified 2cx-MMHP as a urinary oxidative metabolite of DEHP, with its presence suggesting similar urinary metabolic products in humans and rodents (Silva et al., 2006).
- Another study reported that 2cx-MMHP, among other metabolites, was monitored in urine and serum after oral doses of DEHP, providing insights into DEHP metabolism in humans (Koch, Bolt, Preuss, & Angerer, 2005).
Endocrine Disruption Studies
- A 2020 study explored the structural interactions of androgen receptors against DEHP and its metabolites, including 2cx-MMHP, revealing their potential endocrine-disrupting effects (Beg & Sheikh, 2020).
Exposure and Health Impact Assessment
- Research on human biomonitoring of phthalate exposure emphasized the role of 2cx-MMHP as a significant biomarker for assessing DEHP exposure and related health impacts (Koch, Preuss, & Angerer, 2006).
Metabolite Identification in Human Specimens
- Studies have developed methods for determining phthalate metabolites, including 2cx-MMHP, in human specimens like urine and milk, underlining their importance in biomonitoring and exposure assessment (An et al., 2020).
Future Directions
The future research directions for Mono[2-(carboxymethyl)hexyl] Phthalate could involve further investigation into its effects on insulin sensitivity and oxidative DNA production . Additionally, more research could be conducted to understand its environmental impact and potential uses in various industries.
properties
IUPAC Name |
2-[2-(carboxymethyl)hexoxycarbonyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNOZWPVQWCJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003038 | |
Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono[2-(carboxymethyl)hexyl] Phthalate | |
CAS RN |
82975-93-7 | |
Record name | Mono[2-(carboxymethyl)hexyl] phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82975-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-(carboxymethyl)hexyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082975937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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